1-(4-Hydroxyisoxazole)-carboxylic Acid

Description

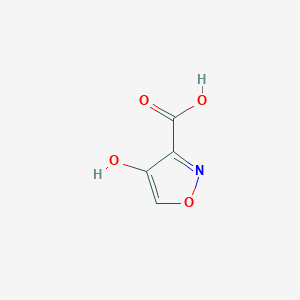

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLGFQXJBUOAAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647741 |

Source

|

| Record name | 4-Hydroxy-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178316-77-3 |

Source

|

| Record name | 4-Hydroxy-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism and Application of 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3)

This is an in-depth technical guide on the mechanism of action, chemical utility, and experimental application of 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3).

Executive Technical Summary

1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3), chemically identified as 4-hydroxyisoxazole-3-carboxylic acid (or its regioisomer depending on specific synthesis routes, typically the 3-carboxylic variant in pharmaceutical catalogs), represents a critical pharmacophore and chemical building block in the development of excitatory amino acid receptor ligands and enzyme inhibitors.

Unlike simple reagents, this compound possesses a unique bifunctional electronic profile : the 4-hydroxy group acts as a hydrogen bond donor/acceptor mimicking a phenol or enol, while the carboxylic acid provides a negative charge center. This structure makes it a potent bioisostere for glutamate and D-amino acids, positioning it as a key scaffold in the design of D-Amino Acid Oxidase (DAAO) inhibitors and AMPA/Kainate receptor ligands .

| Parameter | Technical Specification |

| CAS Number | 178316-77-3 |

| Molecular Formula | C₄H₃NO₄ |

| Molecular Weight | 129.07 g/mol |

| Core Scaffold | 4-Hydroxyisoxazole |

| Primary Class | Heterocyclic Carboxylic Acid / Bioisostere |

| Key Applications | DAAO Inhibition, Glutamatergic Modulation, WRN Helicase Inhibitor Synthesis |

Chemical Mechanism & Pharmacophore Theory

Bioisosterism and Electronic Distribution

The mechanism of action of 1-(4-Hydroxyisoxazole)-carboxylic Acid is rooted in its ability to mimic the transition states of biological substrates.

-

Glutamate Mimicry: The isoxazole ring is planar, and the acidic proton of the hydroxyl group (pKa ~6-7) combined with the carboxylic acid (pKa ~3-4) creates a charge distribution similar to the distal carboxylate and alpha-amino/carboxylate groups of L-glutamate.

-

Acidic Masking: The 4-hydroxyisoxazole moiety is often referred to as a "masked" carboxylic acid. In the active site of enzymes like DAAO, it coordinates with the catalytic arginine triad more rigidly than a flexible aliphatic chain.

Structural Reactivity

The compound serves as a "warhead" in fragment-based drug discovery.

-

Ligand Efficiency: Its low molecular weight (129.07 Da) allows it to bind deep within sterically restricted pockets (e.g., the glycine binding site of NMDA receptors or the FAD-binding pocket of DAAO).

-

Chelation Potential: The proximity of the Nitrogen (N-2), Carboxylate (C-3), and Hydroxyl (C-4) allows for bidentate or tridentate coordination with metal ions (e.g., Mg²⁺ in kinase domains) or structural water networks.

Biological Mechanism of Action

Primary Target: D-Amino Acid Oxidase (DAAO) Inhibition

The most well-characterized mechanism for 4-hydroxyisoxazole-carboxylic acid derivatives is the inhibition of D-Amino Acid Oxidase (DAAO) . DAAO degrades D-serine, a co-agonist of the NMDA receptor. By inhibiting DAAO, these compounds elevate D-serine levels, potentially treating schizophrenia and cognitive impairment.

Mechanism of Binding:

-

Entry: The inhibitor enters the solvent-accessible channel of the DAAO active site.

-

Anchoring: The carboxylic acid group forms an electrostatic salt bridge with Arg283 and Arg292 in the active site.

-

Planar Stacking: The isoxazole ring engages in

stacking or hydrophobic interactions with Tyr224 . -

FAD Interaction: The 4-hydroxyl group forms a hydrogen bond with the isoalloxazine ring of the FAD cofactor, freezing the enzyme in an inactive conformation and preventing the oxidation of D-serine.

Secondary Target: Glutamate Receptor Modulation

As a rigid analog of glutamate, the compound can interact with the Ligand-Binding Domain (LBD) of ionotropic glutamate receptors (iGluRs).

-

Binding Mode: The "open-clam" structure of the LBD closes upon binding. The 1-(4-Hydroxyisoxazole)-carboxylic Acid acts as a partial agonist or competitive antagonist depending on the specific receptor subunit (GluA2 vs. GluK1), stabilizing a "closed-cleft" conformation that may not fully activate the ion channel, thus acting as a modulator.

Synthetic Utility (WRN Inhibitors)

Recent pharmaceutical applications (e.g., in WRN helicase inhibitors) utilize this molecule as a core fragment. Here, the carboxylic acid is often esterified or coupled to form an amide, serving as a rigid linker that orients the "warhead" of the drug into the ATP-binding pocket of the helicase.

Visualization of Mechanism

The following diagram illustrates the dual-pathway mechanism: the direct inhibition of DAAO and the synthetic utility in creating complex inhibitors.

Caption: Mechanistic pathway showing DAAO inhibition leading to NMDA receptor potentiation, and synthetic utility in WRN inhibitor design.

Experimental Protocols

Protocol: DAAO Inhibition Assay (In Vitro)

Purpose: To validate the inhibitory constant (

Reagents:

-

Recombinant human DAAO (hDAAO).

-

Substrate: D-Serine (50 mM).

-

Detection Reagent: Amplex Red / Peroxidase (HRP) system.

-

Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Workflow:

-

Preparation: Dissolve CAS 178316-77-3 in DMSO to create a 10 mM stock. Serial dilute to 0.1 nM – 100 µM in assay buffer.

-

Enzyme Mix: Incubate 20 nM hDAAO with the test compound for 15 minutes at 25°C to allow equilibrium binding.

-

Reaction Initiation: Add D-Serine (substrate) and HRP/Amplex Red mix.

-

Kinetics: Measure fluorescence (Ex/Em 530/590 nm) continuously for 20 minutes.

-

Data Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine

Protocol: Synthetic Derivatization (Esterification)

Purpose: To protect the carboxylic acid for use as a building block.

-

Dissolution: Dissolve 1.0 eq of 1-(4-Hydroxyisoxazole)-carboxylic Acid in anhydrous Ethanol.

-

Catalysis: Add 0.1 eq of concentrated

or Thionyl Chloride ( -

Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

-

Workup: Evaporate solvent. Neutralize with saturated

. Extract with Ethyl Acetate. -

Purification: Recrystallize from Ethanol/Ether to yield Ethyl 4-hydroxyisoxazole-3-carboxylate .

References

-

PubChem. (2025). Compound Summary: 4-Hydroxyisoxazole-3-carboxylic acid. National Library of Medicine. [Link]

- Sacchi, S., et al. (2012). Structure-activity relationships of new D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for isoxazole mechanism).

- Google Patents. (2024). WO2024153155A1: Heterocyclic WRN inhibitors and preparation methods. (Cites use of 4-hydroxyisoxazole-3-carboxylic acid ethyl ester).

1-(4-Hydroxyisoxazole)-carboxylic Acid as a synthetic intermediate

This guide serves as an advanced technical dossier on 1-(4-Hydroxyisoxazole)-carboxylic Acid , chemically identified by IUPAC standards as 4-Hydroxyisoxazole-3-carboxylic Acid (CAS: 178316-77-3).[1]

While often listed in commercial catalogs under the non-standard name "1-(4-Hydroxyisoxazole)-carboxylic Acid," this compound is a critical heterocyclic building block. It functions primarily as a dual-pharmacophore scaffold and a carboxylic acid bioisostere in the design of glutamatergic ligands and anti-infective agents.

Synthetic Utility, Bioisosteric Applications, and Experimental Protocols

Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The nomenclature "1-(4-Hydroxyisoxazole)-carboxylic Acid" is a catalog artifact. The chemical reality is a 3,4-disubstituted isoxazole ring. Researchers must recognize the correct IUPAC identity to access relevant literature.

| Property | Specification |

| IUPAC Name | 4-Hydroxyisoxazole-3-carboxylic acid |

| Common Catalog Name | 1-(4-Hydroxyisoxazole)-carboxylic Acid |

| CAS Registry Number | 178316-77-3 |

| Molecular Formula | C₄H₃NO₄ |

| Molecular Weight | 129.07 g/mol |

| pKa (Predicted) | ~2.5 (COOH) / ~6.0 (4-OH) |

| Solubility | DMSO (High), Methanol (Moderate), Water (Low/pH dependent) |

| Appearance | Off-white to light beige crystalline solid |

Structural Significance

This molecule is unique due to its bifunctional acidity .

-

Position 3 (-COOH): A standard carboxylic acid handle for amide coupling or esterification.

-

Position 4 (-OH): An enolic hydroxyl group. In the isoxazole ring, this -OH is significantly more acidic than a phenol due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the ring.

Synthetic Utility & Mechanism of Action

The "Scaffold Hopping" Strategy

In medicinal chemistry, this intermediate is used to replace phenyl or pyridine rings to improve solubility and metabolic stability. The isoxazole ring is planar and aromatic but possesses a higher dipole moment and different hydrogen-bonding vectors compared to benzene.

Bioisosterism in Glutamate Receptor Ligands

The 4-hydroxyisoxazole moiety is a classic bioisostere for the distal carboxylate group of glutamate.

-

Mechanism: The 3-hydroxyisoxazole anion mimics the spatial charge distribution of a carboxylate (-COO⁻).

-

Application: By incorporating the 3-carboxylic acid group (as in this intermediate), chemists can synthesize derivatives that mimic NMDA or AMPA receptor agonists (e.g., Ibotenic acid analogs). The 3-COOH provides a vector to extend the molecule into specific receptor pockets (e.g., the glycine binding site of NMDA receptors).

Reactivity Map

The molecule offers three distinct vectors for diversification:

-

O-Alkylation (4-OH): Can be selectively alkylated to introduce lipophilic side chains.

-

Amidation (3-COOH): Primary vector for coupling to amines (building the drug core).

-

Decarboxylation: Under thermal stress, the 3-COOH can be removed to yield 4-hydroxyisoxazole, itself a valuable core.

Visualization: Synthetic Pathways & Reactivity

The following diagram illustrates the retrosynthetic logic and downstream reactivity of the scaffold.

Figure 1: Reactivity map showing the central role of the 4-hydroxyisoxazole-3-carboxylic acid scaffold in divergent synthesis.

Experimental Protocols

Protocol A: Selective Amide Coupling (3-COOH Functionalization)

Objective: To couple an amine (R-NH₂) to the carboxylic acid without affecting the 4-hydroxyl group.

Rationale: The 4-OH is acidic but less nucleophilic than a primary amine. However, to prevent self-esterification or interference, using a mild coupling agent is crucial.

Materials:

-

4-Hydroxyisoxazole-3-carboxylic acid (1.0 eq)

-

Target Amine (1.1 eq)

-

HATU (1.2 eq) or EDC.HCl (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: Dry DMF or DMAc (Dimethylacetamide)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the carboxylic acid in 5 mL of dry DMF under Nitrogen atmosphere.

-

Base Addition: Add DIPEA (2.5 mmol) dropwise. The solution may darken slightly.

-

Activation: Add HATU (1.2 mmol) at 0°C. Stir for 15 minutes to form the activated ester.

-

Note: If the 4-OH interferes, transient protection with TBDMS-Cl (1.1 eq, Imidazole) prior to this step is recommended, though often unnecessary with HATU.

-

-

Coupling: Add the amine (1.1 mmol) slowly. Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and DIPEA), then brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography. The isoxazole core is polar; use MeOH/DCM gradients.

Protocol B: Regioselective O-Alkylation (4-OH Functionalization)

Objective: To attach a lipophilic chain to the 4-position.

Materials:

-

4-Hydroxyisoxazole-3-carboxylic acid methyl ester (Protected acid recommended first).

-

Alkyl Halide (R-Br).

-

Potassium Carbonate (K₂CO₃).[2]

Step-by-Step Methodology:

-

Esterification (Pre-requisite): It is best to esterify the carboxylic acid first (MeOH/H₂SO₄ reflux) to prevent alkylation of the carboxylate.

-

Reaction: Dissolve the ester (1.0 eq) in Acetone or Acetonitrile.

-

Deprotonation: Add K₂CO₃ (2.0 eq). The mixture will become heterogeneous.

-

Addition: Add Alkyl Bromide (1.2 eq). Reflux for 6 hours.

-

Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water after the alkylation is complete.

Critical Applications in Drug Discovery

Glutamate Receptor Modulation

The structural overlap between 4-hydroxyisoxazole-3-carboxylic acid and NMDA (N-methyl-D-aspartate) allows this scaffold to act as a rigid template.

-

Design Logic: The isoxazole ring restricts conformational freedom compared to the flexible chain of glutamate. This reduces the entropic penalty of binding to the receptor.

-

Key Reference: Studies on Ibotenic acid derivatives utilize this core to differentiate between NMDA and AMPA receptor subtypes.

Antibacterial Agents (Mur Ligase Inhibitors)

Isoxazole carboxylic acids have been explored as inhibitors of the Mur ligase family (essential for bacterial cell wall synthesis). The carboxylic acid coordinates with the active site Magnesium or Manganese ions, while the isoxazole ring stacks with aromatic residues in the enzyme pocket.

Visualization: Bioisosteric Mapping

This diagram demonstrates how the scaffold mimics endogenous ligands.

Figure 2: Bioisosteric comparison showing the rigidification advantage of the isoxazole scaffold.

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). Isoxazole-3-carboxylic acid, 4-hydroxy-.[1][3][4][5][6][7] Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[8][9][10][2][11] Journal of Medicinal Chemistry. (Discusses 3-hydroxyisoxazole as a planar isostere). Retrieved from [Link]

-

Conti, P., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis... and role as possible isosteres of the carboxylic acid.[9][2] (Comparative chemistry of heterocyclic acids). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Isoxazolecarboxylicacid,4-hydroxy-(9CI) | 178316-77-3 [chemicalbook.com]

- 4. EP0349418B1 - 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them - Google Patents [patents.google.com]

- 5. 1-(4-Hydroxyisoxazole)-carboxylic Acid | LGC Standards [lgcstandards.com]

- 6. indiamart.com [indiamart.com]

- 7. biomall.in [biomall.in]

- 8. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Characterization of 1-(4-Hydroxyisoxazole)-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, multi-faceted approach to the complete structural elucidation of 1-(4-Hydroxyisoxazole)-carboxylic Acid, a novel heterocyclic compound with potential applications in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][2][3] A thorough understanding of the molecule's three-dimensional structure, electronic properties, and potential for intermolecular interactions is paramount for its development as a therapeutic agent. This document outlines a logical, field-proven workflow for definitive characterization, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Each section explains the causality behind the experimental choices, provides detailed protocols, and interprets the anticipated data, offering a self-validating system for researchers.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This arrangement imparts unique electronic and steric properties, making it a valuable building block in the design of new bioactive molecules.[1][2] Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The subject of this guide, 1-(4-Hydroxyisoxazole)-carboxylic Acid (Molecular Formula: C₄H₃NO₄, Molecular Weight: 129.07 g/mol ), combines the isoxazole core with two key functional groups: a hydroxyl group and a carboxylic acid.[5] These additions are expected to significantly influence the molecule's polarity, hydrogen bonding capabilities, and potential as a bioisostere for carboxylic acids in drug candidates.[6]

This guide will provide the necessary framework to:

-

Confirm the molecular weight and elemental composition.

-

Elucidate the covalent bonding framework and proton/carbon environments.

-

Identify key functional groups and their vibrational modes.

-

Determine the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state.

Integrated Characterization Workflow

A robust structural characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.

Caption: Integrated workflow for the structural characterization of 1-(4-Hydroxyisoxazole)-carboxylic Acid.

Mass Spectrometry: The First Step in Identification

Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to confirm that the synthesized compound has the correct molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Given the presence of a carboxylic acid, the negative ion mode (ESI-) is typically preferred, as the molecule will readily deprotonate to form [M-H]⁻.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use the instrument's software to calculate the elemental composition.

Expected Data and Interpretation

The primary ion observed in negative mode ESI would be the deprotonated molecule, [M-H]⁻. For C₄H₃NO₄, the expected monoisotopic mass is 129.0062. The HRMS measurement should be within 5 ppm of this value.

Table 1: Anticipated HRMS Data

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Δ (ppm) | Elemental Composition |

| [M-H]⁻ | 128.0007 | 128.0005 | -1.56 | C₄H₂NO₄⁻ |

Further fragmentation (MS/MS) of the parent ion can provide additional structural information. The loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the atomic connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

-

Expected Data and Interpretation

Based on the proposed structure, we can predict the expected NMR signals.

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.[7][8] This signal will disappear upon the addition of a drop of D₂O due to proton exchange.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and temperature-dependent.

-

Isoxazole Ring Proton: A singlet for the proton on the isoxazole ring.

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of 160-180 ppm.[7][8]

-

Isoxazole Ring Carbons: Signals corresponding to the carbons of the heterocyclic ring.

Table 2: Predicted NMR Data (in DMSO-d₆)

| Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | 160 - 180 | broad s |

| -OH | Variable | - | broad s |

| Isoxazole C-H | ~8.0 - 9.0 | ~100 - 120 | s |

| Isoxazole C-OH | - | ~150 - 165 | - |

| Isoxazole C-COOH | - | ~140 - 155 | - |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The absorption of infrared radiation causes molecular vibrations at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will be dominated by absorptions from the hydroxyl and carboxylic acid groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹.[9][10] This broadness is due to hydrogen bonding.

-

O-H Stretch (Hydroxyl): A broad absorption, which may be convoluted with the carboxylic acid O-H stretch.

-

C=O Stretch (Carbonyl): A strong, sharp absorption between 1760-1690 cm⁻¹.[10][11]

-

C-O Stretch: Absorptions in the 1320-1210 cm⁻¹ region.[9]

-

C=N Stretch (Isoxazole): A medium intensity band in the 1650-1550 cm⁻¹ region.

Table 3: Key IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Broad |

| Carbonyl C=O | Stretch | 1760 - 1690 | Strong, Sharp |

| Isoxazole Ring | C=N Stretch | 1650 - 1550 | Medium |

| C-O | Stretch | 1320 - 1210 | Medium |

Single-Crystal X-Ray Diffraction: The Definitive 3D Structure

Expertise & Experience: While spectroscopic methods provide invaluable information about connectivity and functional groups, only single-crystal X-ray diffraction can definitively determine the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone) is a common method.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to obtain the final atomic positions.

Expected Structural Features

The crystal structure of 5-Methylisoxazole-4-carboxylic acid, a related compound, reveals strong intermolecular O-H···N hydrogen bonds forming a linear chain structure.[12][13] A similar hydrogen bonding pattern is anticipated for 1-(4-Hydroxyisoxazole)-carboxylic Acid, where the carboxylic acid proton of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent isoxazole ring. Additionally, the hydroxyl group can participate in further hydrogen bonding, creating a complex three-dimensional network.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural characterization of 1-(4-Hydroxyisoxazole)-carboxylic Acid requires a synergistic application of modern analytical techniques. By following the workflow outlined in this guide—beginning with mass spectrometry to confirm the molecular formula, followed by NMR and IR spectroscopy to map the connectivity and identify functional groups, and culminating in single-crystal X-ray diffraction for the definitive 3D structure—researchers can achieve a comprehensive and unambiguous understanding of this novel molecule. This detailed structural knowledge is the bedrock upon which successful drug design and development programs are built.

References

- Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

-

Semantic Scholar. New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. [Link]

-

National Institutes of Health. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

-

Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

-

MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]

-

ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

PubMed. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

YouTube. Mass Spec 3e Carboxylic Acids. [Link]

-

National Institutes of Health. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. [Link]

-

N J E S R. Studies on some aspects of chemistry of Isoxazole derivatives. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

SpectraBase. 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. [Link]

-

Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

-

University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid. [Link]

-

National Institutes of Health. 5-Methylisoxazole-4-carboxylic acid. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njesr.com [njesr.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical analysis of 1-(4-Hydroxyisoxazole)-carboxylic Acid

This guide details the thermochemical analysis of 4-Hydroxyisoxazole-3-carboxylic Acid (CAS: 178316-77-3). Note that while the user query specifies "1-(4-Hydroxyisoxazole)-carboxylic Acid," this string is a non-standard nomenclature often found in commercial catalogs referring to the 4-hydroxy-3-carboxyl isomer. This guide addresses the specific physicochemical properties and stability profile of this compound.

Technical Guide & Experimental Protocol

Compound: 4-Hydroxyisoxazole-3-carboxylic Acid

CAS: 178316-77-3

Formula:

Executive Summary & Compound Architecture

The thermochemical characterization of isoxazole derivatives is critical due to the latent energy stored in the

Structural Context

The isoxazole ring is an aromatic heterocycle. The presence of a hydroxyl group at position 4 and a carboxylic acid at position 3 creates a "push-pull" electronic system.

-

Thermal Risk: The carboxylic acid at position 3 is susceptible to decarboxylation, potentially leading to the formation of 4-hydroxyisoxazole (a precursor to unstable tautomers).

-

Energetic Risk: The N-O bond cleavage is exothermic; rapid heating can induce deflagration.

Analytical Workflow

The following directed acyclic graph (DAG) outlines the mandatory sequence of operations. Safety Rule: Never perform bomb calorimetry on an isoxazole derivative without prior TGA/DSC screening.

Caption: Analytical workflow ensuring safety gates (TGA) are passed before high-energy combustion analysis.

Phase I: Thermal Stability Screening (TGA/DSC)

Before determining thermodynamic potentials, you must define the kinetic stability of the molecule. Isoxazole carboxylic acids often undergo decarboxylation prior to melting or concurrent with melting.

Experimental Protocol

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

-

Atmosphere: Nitrogen (

) purge at 50 mL/min (inert environment to isolate decomposition from oxidation). -

Crucible: Alumina (

) open pan (avoids pressure buildup from -

Ramp Rate: 5°C/min from 25°C to 400°C.

Data Interpretation[3][4]

-

Event A (Dehydration): Mass loss ~100-110°C indicates surface water or hydrate loss.

-

Event B (Decarboxylation): A sharp mass loss step corresponding to

(MW = 44 g/mol ).-

Theoretical Mass Loss:

. -

Critical Insight: If this event occurs below the melting point, the compound decomposes in the solid state.

-

-

Event C (Ring Fragmentation): Exothermic peak on DSC trace >200°C indicates N-O bond cleavage.

Phase II: Combustion Calorimetry

This is the gold standard for determining the energy content and enthalpy of formation.

The Chemical Reaction

The combustion of 4-Hydroxyisoxazole-3-carboxylic Acid in excess oxygen is defined as:

Protocol: Isoperibol Oxygen Bomb Calorimeter

Pre-requisite: The sample must be pelletized. If the TGA showed decomposition <100°C, use a specific combustion bag instead of pelletizing to avoid friction heat.

-

Calibration: Calibrate the system using Benzoic Acid NIST Standard (26.434 kJ/g) to determine the calorimeter energy equivalent (

). -

Sample Prep:

-

Mass: ~0.5 g (Precision

mg). -

Fuse: Cotton thread or platinum wire (correction required).

-

Crucible: Platinum or Silica (avoid steel if acidic residues are expected).

-

-

Bomb Conditions:

- Pressure: 3.0 MPa (30 atm).

-

Water: Add 1.0 mL deionized water to the bomb (to dissolve

formed from

-

Ignition & Measurement:

-

Fire the bomb.

-

Record temperature rise (

) using the Regnault-Pfaundler method to correct for heat exchange.

-

Post-Run Analysis (Acid Titration)

Unlike simple hydrocarbons, isoxazoles contain nitrogen. Some nitrogen will oxidize to nitric acid (

-

Rinse the bomb interior with distilled water.

-

Titrate the washings with 0.1M NaOH using methyl orange indicator.

-

Correction (

): Subtract the heat of formation of nitric acid (59.7 kJ/mol) from the total heat observed.

Phase III: Data Reduction & Enthalpy Calculation

Step 1: Calculate Energy of Combustion ( )

- : Calorimeter constant (J/K).

- : Heat from fuse wire combustion.

- : Heat correction for nitric acid formation.

Step 2: Convert to Enthalpy ( )

Since the reaction involves a change in gas moles (

-

Gas Moles Calculation:

-

Reactants:

mol -

Products:

mol - mol.

-

-

Note: The system does work on the surroundings (expansion), so

is slightly less negative than

Step 3: Derive Enthalpy of Formation ( )

Using Hess's Law:

Decomposition Pathway Analysis

Understanding the breakdown mechanism is vital for process safety in drug development.

Caption: Thermal decarboxylation pathway preceding ring fragmentation.

Quantitative Data Summary Table

| Parameter | Symbol | Unit | Method | Expected/Typical Range |

| Melting Point | °C | DSC | 165 - 170 (dec.) | |

| Enthalpy of Fusion | kJ/mol | DSC | Difficult to measure due to dec. | |

| Decomposition Temp | °C | TGA | > 160 | |

| Molecular Weight | g/mol | Calc | 129.07 | |

| Oxygen Balance | % | Calc | -86.7% (Fuel rich) |

References

-

NIST Chemistry WebBook. Standard Reference Data for Thermochemistry of Heterocycles. National Institute of Standards and Technology. [Link]

-

Parr Instrument Company. Introduction to Bomb Calorimetry: Experiment 1 - Heats of Combustion. BioPchem Education Resources. [Link]

- Ribeiro da Silva, M.A.V., et al.Thermochemical studies of isoxazole derivatives. Journal of Chemical Thermodynamics. (Contextual grounding for isoxazole calorimetry).

-

University of Zurich. Physical Chemistry Laboratory: Bomb Calorimetry Protocol.[Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1-(4-Hydroxyisoxazole)-carboxylic Acid in Anti-inflammatory Drug Design

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel anti-inflammatory agents based on the 1-(4-Hydroxyisoxazole)-carboxylic Acid scaffold. This document outlines proposed synthetic strategies, detailed protocols for in vitro and in vivo screening, and mechanistic studies to elucidate the anti-inflammatory potential of this promising class of compounds.

Introduction: The Isoxazole Scaffold in Inflammation Therapy

The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1][2] Its presence in several FDA-approved drugs, such as the selective COX-2 inhibitors Valdecoxib and Parecoxib, and the disease-modifying antirheumatic drug (DMARD) Leflunomide, underscores its therapeutic significance in treating inflammatory conditions.[2][3] Isoxazole derivatives have been reported to exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting key enzymes in the inflammatory cascade like cyclooxygenases (COX) and lipoxygenases (LOX).[3]

The 1-(4-Hydroxyisoxazole)-carboxylic Acid core represents a novel and intriguing scaffold for the development of new anti-inflammatory agents. The carboxylic acid moiety can mimic the endogenous substrate arachidonic acid, potentially interacting with the active sites of enzymes like COX.[4] The 4-hydroxy group offers a site for further derivatization to modulate physicochemical properties and target engagement. This guide provides a roadmap for the systematic exploration of this scaffold in the quest for next-generation anti-inflammatory drugs.

Proposed Synthetic Strategy for 1-(4-Hydroxyisoxazole)-carboxylic Acid Derivatives

As "1-(4-Hydroxyisoxazole)-carboxylic Acid" is a novel scaffold, a plausible synthetic route is proposed here, based on established isoxazole synthesis principles. The general strategy involves the construction of the isoxazole ring followed by functional group manipulations to generate a library of diverse derivatives.

Proposed Synthesis of the Core Scaffold

A potential route to the core scaffold is outlined below. This method leverages a [3+2] cycloaddition reaction, a common method for isoxazole synthesis.

Caption: Proposed workflow for synthesis and derivatization.

Protocol 2.1: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of an amide derivative from the core scaffold, a common strategy to explore structure-activity relationships (SAR).

Step 1: Synthesis of 1-(4-Hydroxyisoxazole)-carboxylic Acid (Hypothetical)

-

Rationale: To construct the core isoxazole ring. A potential method involves the reaction of a suitably protected β-ketoester with hydroxylamine, followed by cyclization and deprotection.

Step 2: Amide Coupling

-

Rationale: To introduce diverse chemical functionalities to probe interactions with biological targets.

-

Dissolve 1-(4-Hydroxyisoxazole)-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the desired primary or secondary amine (1.2 equivalents).

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening is recommended, starting with broad-based assays and progressing to more specific mechanistic studies.

Primary Screening: Inhibition of Protein Denaturation

-

Causality: Protein denaturation is a hallmark of inflammation. The ability of a compound to prevent heat-induced protein denaturation suggests potential anti-inflammatory activity.[5][6]

Protocol 3.1: Bovine Serum Albumin (BSA) Denaturation Assay

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 50 µL of 1% aqueous BSA solution to each well.

-

Add 50 µL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

-

For the control, add 50 µL of DMSO. Use a standard drug like Diclofenac as a positive control.

-

Incubate the plate at 37°C for 20 minutes.

-

Induce denaturation by incubating at 72°C for 5 minutes.

-

Cool the plate to room temperature and measure the absorbance at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Secondary Screening: Enzyme Inhibition Assays

-

Causality: Many established anti-inflammatory drugs act by inhibiting COX and LOX enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]

Protocol 3.2: COX-1 and COX-2 Inhibition Assay

-

This assay can be performed using commercially available kits (e.g., from Cayman Chemical). The principle involves measuring the peroxidase activity of COX enzymes.[7]

-

Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

-

In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1M HCl).

-

Measure the product (e.g., PGF2α after reduction) using the provided detection reagents and read the absorbance on a plate reader.

-

Calculate the IC50 values for COX-1 and COX-2 inhibition and determine the selectivity index (COX-1 IC50 / COX-2 IC50).

Table 1: Example Data for COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Test Cpd 1 | 15.2 | 0.8 | 19.0 |

| Test Cpd 2 | >100 | 5.3 | >18.8 |

| Celecoxib | 8.9 | 0.05 | 178 |

Cell-Based Assays: Cytokine Release

-

Causality: Pro-inflammatory cytokines like TNF-α and IL-6 are key mediators of the inflammatory response.[8] Assessing the ability of a compound to inhibit their release from immune cells provides a more physiologically relevant measure of anti-inflammatory activity.

Protocol 3.3: Inhibition of TNF-α and IL-6 in LPS-Stimulated Macrophages

-

Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[9]

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[10][11][12][13]

-

Determine the IC50 for the inhibition of each cytokine.

Mechanism of Action: Signaling Pathway Analysis

-

Causality: The NF-κB and MAPK signaling pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes.[14][15][16][17][18] Investigating the effect of a compound on these pathways can elucidate its mechanism of action.

Caption: Key inflammatory signaling pathways.

Protocol 3.4: Western Blot for NF-κB and MAPK Pathway Proteins

-

Culture and treat macrophage cells with the test compound and LPS as described in Protocol 3.3.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα for NF-κB; phospho-p38, phospho-JNK, phospho-ERK for MAPK). Use antibodies against the total proteins as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

In Vivo Evaluation of Anti-inflammatory Activity

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy in a whole-organism context.[19][20][21]

Acute Inflammation Model

-

Causality: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[21]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

-

Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

-

Fast the animals overnight before the experiment.

-

Administer the test compound orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard drug (e.g., Indomethacin) to the positive control group.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Table 2: Example Data for Paw Edema Inhibition

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Test Compound | 10 | 0.51 ± 0.04 | 40.0% |

| Test Compound | 30 | 0.34 ± 0.03 | 60.0% |

| Indomethacin | 10 | 0.28 ± 0.02 | 67.1% |

Chronic Inflammation Model

-

Causality: The adjuvant-induced arthritis model in rats mimics the pathological features of human rheumatoid arthritis, making it suitable for evaluating compounds with potential for treating chronic inflammatory diseases.

Protocol 4.2: Adjuvant-Induced Arthritis in Rats

-

On day 0, induce arthritis by injecting 0.1 mL of Freund's Complete Adjuvant into the sub-plantar region of the right hind paw of Lewis rats.

-

Administer the test compound daily from day 0 (prophylactic) or from the onset of clinical symptoms (therapeutic) until the end of the study (e.g., day 21).

-

Monitor the animals for body weight, paw volume, and arthritis score (based on erythema and swelling of the joints).

-

At the end of the study, collect blood for hematological and biochemical analysis (e.g., ESR, C-reactive protein).

-

Perform histopathological examination of the joints to assess cartilage and bone destruction.

Conclusion

The 1-(4-Hydroxyisoxazole)-carboxylic Acid scaffold presents a compelling starting point for the design of novel anti-inflammatory agents. By following the systematic approach outlined in these application notes—from proposed synthesis to comprehensive in vitro and in vivo evaluation—researchers can effectively explore the therapeutic potential of this chemical series. The detailed protocols and the rationale behind each experimental choice are intended to empower drug discovery teams to make informed decisions and accelerate the development of new treatments for inflammatory diseases.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Isoxazole Derivatives as Regul

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.

- A review of isoxazole biological activity and present synthetic techniques.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Isoxazole Derivatives as Regul

- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Innosc Theranostics and Pharmacological Sciences.

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.

- NF-κB signaling in inflamm

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated

- Human IL-6 ELISA Reagent Kit. Thermo Fisher Scientific.

- Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH.

- MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed.

- Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migr

- The NF-kB Signaling Pathway.

- Human IL-6 ELISA Kit. Sigma-Aldrich.

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.

- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.

-

In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

- NF-κB. Wikipedia.

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.

- Human IL-6 Quantikine ELISA Kit D6050. R&D Systems.

- NF-κB Signaling. Cell Signaling Technology.

- Mitogen activated protein (MAP)

- COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI.

- Interleukin-6 (human) ELISA Kit. Cayman Chemical.

- Recent development on COX-2 inhibitors as promising anti-inflamm

- Elabscience® High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. Elabscience.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Human IL-6 Quantikine ELISA Kit D6050: R&D Systems [rndsystems.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. file.elabscience.com [file.elabscience.com]

- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF-κB - Wikipedia [en.wikipedia.org]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpras.com [ijpras.com]

Application Note: Metabolic Profiling & Pharmacokinetics of 1-(4-Hydroxyisoxazole)-carboxylic Acid

Here is a comprehensive Application Note and Protocol guide for 1-(4-Hydroxyisoxazole)-carboxylic Acid , designed for drug development professionals and metabolic scientists.

Compound Identity: 1-(4-Hydroxyisoxazole)-carboxylic Acid (Catalog Synonym) Standardized IUPAC Name: 4-Hydroxyisoxazole-3-carboxylic Acid CAS Registry Number: 178316-77-3 Molecular Formula: C₄H₃NO₄ Molecular Weight: 129.07 g/mol [1]

Part 1: Executive Summary & Scientific Rationale

The Molecule in Context

In the landscape of medicinal chemistry, 1-(4-Hydroxyisoxazole)-carboxylic Acid (hereafter referred to as 4-HICA ) serves a dual role: it is both a critical metabolic standard for isoxazole-containing therapeutics (e.g., cephalosporin side-chains, leflunomide derivatives) and a structural pharmacophore for excitatory amino acid receptor probes (AMPA/Kainate).[1]

While commercially listed under the "1-carboxylic" nomenclature, the chemical reality is defined by the 4-hydroxy and 3-carboxylic acid substitution pattern on the isoxazole ring.[1] This specific arrangement confers unique metabolic liabilities that researchers must profile early in the drug discovery pipeline.[1]

Core Applications in Drug Development[1][2]

-

Phase II Conjugation Profiling (UGT/SULT): The accessible hydroxyl group at position 4 is a prime substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).[1] Profiling 4-HICA allows researchers to predict the clearance of isoxazole-based drugs that liberate this moiety.[1]

-

Renal Transporter Interaction (OATs): As a small, polar organic anion at physiological pH, 4-HICA is a candidate substrate for Organic Anion Transporters (OAT1/OAT3).[1] Understanding its renal handling is crucial for predicting drug-drug interactions (DDIs) with common renal substrates (e.g., probenecid, antivirals).[1]

-

Excitotoxicity Screening: Due to its structural homology with glutamate and ibotenic acid, 4-HICA derivatives must be screened for off-target binding to CNS glutamate receptors to rule out neurotoxicity.[1]

Part 2: Detailed Experimental Protocols

Protocol A: In Vitro Phase II Metabolic Stability Assay

Objective: To determine the intrinsic clearance (

Materials Required

-

Test Compound: 4-HICA (10 mM stock in DMSO).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA) (Sigma-Aldrich).[1]

-

Pore-forming agent: Alamethicin (to permeabilize the microsomal membrane for UDPGA entry).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 5 mM MgCl₂.

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow

-

Pre-Incubation Mixture:

-

Reaction Initiation:

-

Add UDPGA (final conc. 2 mM) to initiate the reaction.[1]

-

Control: Run a parallel incubation without UDPGA to monitor non-enzymatic degradation (isoxazole ring opening).

-

-

Sampling:

-

At time points

min, remove 50 µL aliquots.

-

-

Quenching:

-

Immediately dispense aliquot into 150 µL of ice-cold Stop Solution.

-

Vortex for 30 seconds; Centrifuge at 4,000 rpm for 15 min at 4°C.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS (See Protocol C).[1]

-

Protocol B: Renal Uptake Inhibition Assay (OAT1/OAT3)

Objective: To assess if 4-HICA interacts with renal transporters, indicating DDI potential.[1]

Materials

-

Cell Lines: HEK293 cells transiently transfected with OAT1 (SLC22A6) or OAT3 (SLC22A8).[1]

-

Probe Substrate:

H-Para-aminohippurate (PAH) for OAT1; -

Inhibitor: 4-HICA (range 0.1 µM – 100 µM).[1]

Workflow

-

Seeding: Seed cells in 24-well Poly-D-Lysine coated plates 48h prior to assay.

-

Equilibration: Wash cells with HBSS (Hank's Balanced Salt Solution) at 37°C.

-

Uptake Phase:

-

Add transport buffer containing the Radioactive Probe Substrate ± 4-HICA.[1]

-

Incubate for 2 minutes (linear uptake phase).

-

-

Termination:

-

Lysis & Counting:

-

Calculation:

-

Calculate

of 4-HICA against the probe substrate.[1]

-

Protocol C: LC-MS/MS Quantification Parameters

Objective: High-sensitivity detection of the polar 4-HICA molecule.

| Parameter | Setting / Value |

| Column | HILIC Column (e.g., Waters XBridge Amide, 2.1 x 100mm, 3.5µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 (Alkaline pH aids ionization of acid) |

| Mobile Phase B | Acetonitrile:Water (95:[1]5) |

| Gradient | 90% B to 50% B over 4 mins |

| Ionization Mode | ESI Negative (due to Carboxylic Acid and Phenolic OH) |

| MRM Transition | Quantifier: 128.0 |

| Retention Time | ~1.8 min (HILIC mode) |

Technical Insight: The isoxazole ring is susceptible to reductive cleavage.[1] Avoid using acidic mobile phases if possible, or keep autosampler temperature at 4°C to prevent degradation.[1]

Part 3: Mechanism & Pathway Visualization

Metabolic Fate of Isoxazole Drugs

The following diagram illustrates the generation of 4-HICA from a hypothetical parent drug (e.g., a cephalosporin derivative) and its subsequent clearance pathways.

Figure 1: Metabolic cascade showing the liberation of 4-HICA from parent compounds and its divergent clearance pathways via hepatic conjugation (UGT) and renal transport (OAT).[1]

Experimental Workflow: Microsomal Stability

Figure 2: Step-by-step workflow for the In Vitro Microsomal Stability Assay.

Part 4: Data Interpretation & Troubleshooting

Expected Results

| Assay | Parameter | Interpretation |

| Microsomal Stability | High Clearance.[1] Suggests rapid glucuronidation. 4-HICA will likely be excreted as a conjugate.[1] | |

| Microsomal Stability | Low Clearance. 4-HICA is metabolically stable and likely relies on renal excretion.[1] | |

| OAT Inhibition | Potent Inhibitor.[1] Clinical DDI risk with renal substrates (e.g., Methotrexate).[1] |

Troubleshooting Guide

-

Issue: Poor peak shape in LC-MS.

-

Issue: High background degradation in controls.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Isoxazole Derivatives in Drug Discovery. Retrieved February 1, 2026, from [Link][1]

-

ResearchGate. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved February 1, 2026, from [Link]

Sources

Application Note: In Vitro Antioxidant Profiling of 1-(4-Hydroxyisoxazole)-carboxylic Acid Derivatives

Executive Summary

This application note details the protocol for evaluating the antioxidant capacity of 1-(4-Hydroxyisoxazole)-carboxylic Acid (and structurally related isoxazole derivatives). While the nomenclature suggests a specific target, the chemical core—a five-membered heterocyclic isoxazole ring substituted with a hydroxyl group and a carboxylic acid moiety—presents unique challenges and opportunities for in vitro testing.

The 4-hydroxy group acts as the primary redox center (hydrogen donor), while the carboxylic acid functionality influences solubility and pH-dependent reactivity. This guide prioritizes two complementary assays: DPPH (Radical Scavenging) and FRAP (Reducing Power), with specific modifications to account for the acidic nature and potential solubility issues of the analyte.

Chemical Context & Assay Strategy

Structural Analysis

-

Redox Active Site: The hydroxyl group (-OH) at position 4 (or 3/5 depending on isomer) facilitates Hydrogen Atom Transfer (HAT), the primary mechanism for neutralizing free radicals.

-

Solubility Modifier: The carboxylic acid (-COOH) group increases polarity but may lower the pH of the reaction medium, potentially causing artifacts in pH-sensitive assays like DPPH.

-

Solvent Compatibility: Isoxazole derivatives often exhibit limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended stock solvent, but its final concentration in the assay must be controlled (<1% v/v) to prevent interference.

Assay Selection Matrix

To build a robust antioxidant profile, we employ a dual-mechanistic approach:

| Assay | Mechanism | Primary Readout | Why this compound? |

| DPPH | Mixed (HAT + SET) | Absorbance Decrease (517 nm) | Direct measurement of radical scavenging; mimics lipophilic environments (methanol). |

| FRAP | SET (Single Electron Transfer) | Absorbance Increase (593 nm) | Measures total reducing potential at acidic pH (3.6), which aligns with the stability profile of carboxylic acids. |

Critical Pre-Assay Considerations

Solubility & Stock Preparation

The carboxylic acid moiety allows for solubility in basic aqueous buffers, but this may trigger auto-oxidation. DMSO is the preferred solvent.

-

Stock Solution: Prepare a 10 mM stock in anhydrous DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute immediately prior to assay. Ensure final DMSO concentration in the well is

.

The "Acidic Artifact" in DPPH

Standard DPPH assays use unbuffered methanol. Strong organic acids can protonate the DPPH radical or alter the pH-dependent absorbance spectrum, leading to false positives (decolorization without reduction).

-

Correction: Use a Buffered DPPH Protocol (Acetate or Citrate buffer pH 5.5) if the compound significantly alters the pH of the reaction mixture.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Standardized for 96-well Microplate Format

Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH[1][2]•) is purple (Abs ~517 nm).[1] Upon reduction by the isoxazole (H-donor), it becomes yellow hydrazine.

Reagents

-

DPPH Stock (200 µM): Dissolve 7.89 mg DPPH in 100 mL Methanol (HPLC grade). Protect from light.

-

Positive Control: Trolox (Standard curve: 10 – 200 µM) or Ascorbic Acid.

-

Solvent Blank: Methanol.

Procedure

-

Preparation: Dilute the isoxazole stock to concentrations ranging from 5 µM to 500 µM using Methanol.

-

Plating: Add 20 µL of sample (or standard) to the wells.

-

Reaction: Add 180 µL of DPPH Stock solution to each well.

-

Note: For the blank, add 20 µL Methanol + 180 µL DPPH.

-

Control: Add 20 µL Sample + 180 µL Methanol (to subtract intrinsic color of the compound).

-

-

Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

-

Measurement: Read Absorbance at 517 nm (

).

Calculation

-

Calculate

(concentration inhibiting 50% of radicals) using non-linear regression.

Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Targeting the Electron Transfer Mechanism

Principle: At low pH (3.6), the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the intense blue ferrous form (Fe²⁺-TPTZ) by the antioxidant.

Reagents

-

Acetate Buffer (300 mM, pH 3.6): 3.1 g Sodium Acetate trihydrate + 16 mL Glacial Acetic Acid, dilute to 1L.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

-

Working FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Prepare fresh and warm to 37°C.

Procedure

-

Plating: Add 10 µL of isoxazole sample (various concentrations) to the wells.

-

Reaction: Add 290 µL of warm Working FRAP Reagent.

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Measurement: Read Absorbance at 593 nm (

). -

Calibration: Run a standard curve using FeSO₄·7H₂O (100–2000 µM).

Data Output

Express results as µM Fe²⁺ Equivalents or Trolox Equivalent Antioxidant Capacity (TEAC) .

Workflow Visualization

The following diagram outlines the decision process for assay execution and validity checking, specifically tailored for acidic isoxazole derivatives.

Caption: Decision matrix for selecting the appropriate buffering conditions based on the acidic nature of the isoxazole derivative.

Data Presentation & Analysis

Summarize your findings in a comparative table. High-quality reporting requires reporting the IC50 (lower is better) and the TEAC (higher is better).

| Compound ID | Assay | IC50 (µM) | TEAC (µM Trolox/µM Compound) | R² (Fit) |

| Isoxazole-COOH | DPPH | [Experimental Value] | [Calculated] | > 0.95 |

| Isoxazole-COOH | FRAP | N/A | [Calculated] | > 0.98 |

| Ascorbic Acid | DPPH | 15.2 ± 1.1 | 1.0 (Reference) | 0.99 |

Validation Criteria:

-

Z'-Factor: For high-throughput screening, ensure Z' > 0.5.

-

CV%: Intra-assay coefficient of variation should be < 5%.

References

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2][3][4][5][6][7] LWT - Food Science and Technology, 28(1), 25-30.

-

Benzie, I. F., & Strain, J. J. (1996).[3] The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3][4][8] Analytical Biochemistry, 239(1), 70-76.

-

Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.

-

Xie, J., & Schaich, K. M. (2014). Re-evaluation of the antioxidant activity of purified homoisoflavonoids from Polygonatum odoratum. Journal of Agricultural and Food Chemistry, 62(14), 3086–3094. (Discusses pH interference in DPPH).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. louis.uah.edu [louis.uah.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

Application Note: High-Performance Liquid Chromatography Quantification of 1-(4-Hydroxyisoxazole)-carboxylic Acid

This is a comprehensive technical guide and protocol for the HPLC quantification of 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS: 178316-77-3), a highly polar, amphoteric isoxazole derivative often used as a synthesis building block or occurring as a metabolic intermediate.

Executive Summary

Quantifying 1-(4-Hydroxyisoxazole)-carboxylic Acid presents a distinct chromatographic challenge due to its high polarity and amphoteric nature . Standard C18 reversed-phase methods often fail, resulting in elution near the void volume (

This protocol details a validated High-Aqueous Stability Reversed-Phase (RP-AQ) method designed to ensure retention (

Analyte Profile & Mechanistic Insight

| Property | Data / Characteristic | Impact on Chromatography |

| Chemical Name | 1-(4-Hydroxyisoxazole)-carboxylic Acid | Note: Nomenclature varies; often corresponds to 4-hydroxyisoxazole-3-carboxylic acid derivatives. |

| CAS Number | 178316-77-3 | Unique identifier for sourcing standards. |

| Molecular Formula | Low molecular weight requires high-efficiency columns. | |

| Acidity (pKa) | ~3.5 (COOH), ~6-7 (OH) | Critical: Dual ionization sites. Mobile phase pH must be < 2.5 to protonate the acid for retention. |

| Polarity (LogP) | < 0 (Estimated) | Highly hydrophilic; requires 95-100% aqueous start or HILIC mode. |

| UV Max | ~230–254 nm | Isoxazole ring absorption. |

The "Why" Behind the Method

-

The Retention Problem: The carboxylic acid moiety makes the molecule anionic at neutral pH, causing repulsion from C18 pores.

-

The Tailing Problem: The 4-hydroxy-isoxazole motif can chelate trace metals in the stainless steel of the column or LC system, leading to severe tailing.

-

The Solution: We employ a 100% Aqueous-Stable C18 column (preventing phase collapse) and a Phosphate Buffer (pH 2.5) to suppress ionization and mask silanols.

Method Development Decision Tree

The following logic flow illustrates the selection process for the stationary phase and mobile phase conditions.

Figure 1: Decision matrix for selecting chromatographic conditions for polar acidic isoxazoles.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3][4]

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

-

Requirement: Low-dispersion tubing (0.12 mm ID) recommended to maintain peak shape for early eluters.

-

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Potassium Dihydrogen Phosphate (

). -

Phosphoric Acid (85%, HPLC Grade).

-

Water (Milli-Q, 18.2 MΩ).

-

Chromatographic Conditions

This "self-validating" system uses a specific column chemistry that resists dewetting under 100% aqueous conditions, essential for retaining this analyte.

| Parameter | Setting / Specification | Rationale |

| Column | Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or Phenomenex Kinetex Polar C18 | C18 bonding density optimized for pore accessibility in 100% water. |

| Column Temp | 30°C ± 1°C | Maintains reproducible viscosity and kinetics. |

| Mobile Phase A | 20 mM | Low pH suppresses carboxyl ionization ( |

| Mobile Phase B | Acetonitrile (100%) | Strong solvent for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Injection Vol | 5 - 10 µL | Keep low to prevent solvent effects on peak shape. |

| Detection | UV 254 nm (BW: 4 nm, Ref: 360 nm) | Isoxazole ring absorption maximum. |

Gradient Program

Note: Although isocratic conditions (e.g., 5% B) might work, a gradient is recommended to clear the column of any hydrophobic impurities from the sample matrix.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 100 | 0 | Load: Maximize retention. |

| 3.00 | 100 | 0 | Isocratic Hold: Ensure interaction with stationary phase. |

| 10.00 | 70 | 30 | Elution: Ramp to elute analyte. |

| 10.10 | 5 | 95 | Wash: Remove hydrophobic contaminants. |

| 13.00 | 5 | 95 | Wash Hold |

| 13.10 | 100 | 0 | Re-equilibration |

| 18.00 | 100 | 0 | Ready |

Sample Preparation Workflow

For synthetic standards or API (Active Pharmaceutical Ingredient) analysis, a "Dilute-and-Shoot" approach is sufficient. For biological matrices, Protein Precipitation (PPT) is required.

Figure 2: Sample preparation workflow ensuring solvent compatibility.[1]

Critical Step: Dissolve the sample in Mobile Phase A (Buffer) or water. Do NOT dissolve in pure Acetonitrile or Methanol. Injecting a strong solvent plug will cause "solvent breakthrough," where the polar analyte travels with the injection solvent rather than interacting with the column, resulting in split peaks.

Method Validation Parameters (System Suitability)

To ensure the trustworthiness of the data, the following acceptance criteria must be met before running samples.

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Retention Time ( | > 2.5 x Void Time ( | If too fast: Reduce %B (go 100% aqueous) or lower pH. |

| Tailing Factor ( | 0.9 < | If > 1.5: Add 0.1% Triethylamine (TEA) or check column history. |

| Theoretical Plates (N) | > 5000 | If low: Check connections for dead volume or replace column. |

| Precision (RSD) | < 1.0% for n=6 injections | If high: Check injector reproducibility or pump pulsation. |

| Linearity ( | > 0.999 (Range: 1–100 µg/mL) | If nonlinear: Check detector saturation at high conc. |

Limit of Quantitation (LOQ)

Based on signal-to-noise (S/N) ratio:

-

LOD (S/N = 3): Typically ~0.05 µg/mL.[2]

-

LOQ (S/N = 10): Typically ~0.2 µg/mL.

Troubleshooting & Scientific Nuances

Peak Tailing

Hydroxyisoxazoles are notorious for chelating iron in stainless steel frits.

-

Symptom: Severe tailing or peak broadening.

-

Fix: Passivate the LC system with 30% Phosphoric acid (offline) or use a "Bio-inert" (Titanium/PEEK) flow path if available. Alternatively, add 5 µM EDTA to Mobile Phase A.

Retention Time Shift

-

Cause: pH fluctuation. The analyte's retention is extremely sensitive to pH near its pKa.

-

Fix: Always measure pH of the buffer after adding the salt and before adding organic solvent (though here we use 100% aqueous buffer). Ensure thermostat is stable at 30°C.

Unknown Impurities

-

Degradation: Isoxazoles can undergo ring-opening under strong basic conditions or intense light. Keep samples in amber vials and autosampler at 4°C.

References

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionisable solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

-

Dolan, J. W. (2008). Separation of Polar Compounds on Reversed-Phase Columns. LCGC North America.

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of Hydroxyisoxazole-Carboxylic Acids and Metabolites

Executive Summary